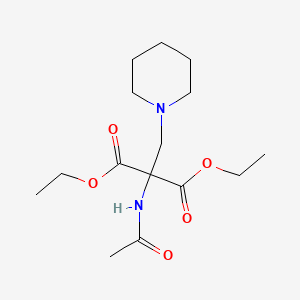
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, a piperidinylmethyl group, and a propanedioate backbone. Its molecular formula is C15H26N2O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Group: This step involves the reaction of an appropriate amine with acetic anhydride to form the acetamido group.
Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the intermediate with a piperidine derivative.
Formation of the Propanedioate Backbone: This step involves the esterification of the intermediate with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamido or piperidinylmethyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or piperidines.
Aplicaciones Científicas De Investigación
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Diethyl 2-acetamido-2-(2-phenylethyl)propanedioate
- 1,3-Diethyl 2-(dimethylamino)ethylpropanedioate
Uniqueness
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
7460-52-8 |
|---|---|
Fórmula molecular |
C15H26N2O5 |
Peso molecular |
314.38 g/mol |
Nombre IUPAC |
diethyl 2-acetamido-2-(piperidin-1-ylmethyl)propanedioate |
InChI |
InChI=1S/C15H26N2O5/c1-4-21-13(19)15(16-12(3)18,14(20)22-5-2)11-17-9-7-6-8-10-17/h4-11H2,1-3H3,(H,16,18) |
Clave InChI |
ITSRCUZYOGWUPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN1CCCCC1)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














